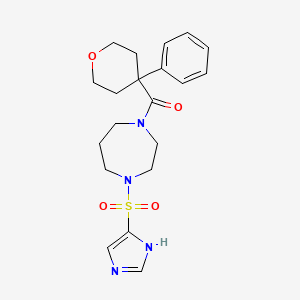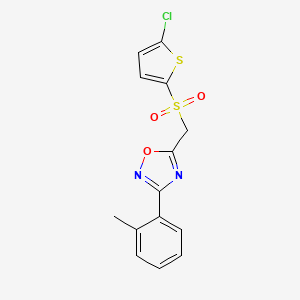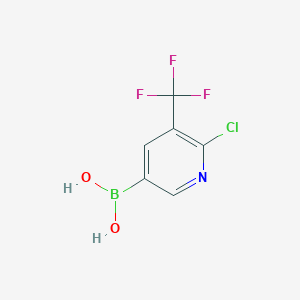
Ácido 2-cloro-3-(trifluorometil)piridina-5-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and trifluoromethyl groups. It is widely used as a building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.
Aplicaciones Científicas De Investigación
Chemistry: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is extensively used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a versatile building block for the construction of various functionalized compounds .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other bioactive molecules.
Industry: In the agrochemical industry, [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is used in the synthesis of herbicides and pesticides. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in the production of crop protection agents .
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often serving as key intermediates in the synthesis of active pharmaceutical ingredients .
Mode of Action
The compound is a boronic acid derivative, which is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of the boronic acid group to a palladium catalyst, followed by a coupling reaction with an electrophilic organic group . The trifluoromethyl group on the pyridine ring may enhance the compound’s reactivity and selectivity in these reactions .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . Therefore, it can be inferred that the compound may indirectly influence various biochemical pathways through its role in the synthesis of active pharmaceutical ingredients .
Pharmacokinetics
The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds, often enhancing their metabolic stability and lipophilicity .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been used in the synthesis of various agrochemicals and pharmaceuticals, suggesting that this compound may contribute to the biological activities of these products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound participates, is known to be influenced by various reaction conditions . Additionally, the compound should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid is involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with palladium in the SM coupling process, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Cellular Effects
It is known that the compound can influence cell function through its involvement in the SM coupling reaction .
Molecular Mechanism
In the molecular mechanism of the SM coupling reaction, 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid participates in electronically divergent processes with the metal catalyst . The compound is transferred from boron to palladium during the transmetalation process .
Temporal Effects in Laboratory Settings
It is known that the compound is slightly soluble in water and should be stored in a cool, dry place in a tightly closed container .
Metabolic Pathways
It is known that the compound is involved in the SM coupling reaction, which is a key metabolic pathway in certain biochemical processes .
Transport and Distribution
It is known that the compound is slightly soluble in water, suggesting that it may be transported and distributed in aqueous environments .
Subcellular Localization
Given its involvement in the SM coupling reaction, it may be localized in areas of the cell where this reaction takes place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 6-chloro-5-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding organolithium intermediate. This intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
Comparación Con Compuestos Similares
3-Pyridinylboronic acid: Another pyridine-based boronic acid used in similar cross-coupling reactions.
(6-Methoxypyridin-3-yl)boronic acid: A derivative with a methoxy group instead of chlorine and trifluoromethyl groups.
Uniqueness: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the biological activity and stability of the resulting compounds .
Propiedades
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOLWICWOIAQAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
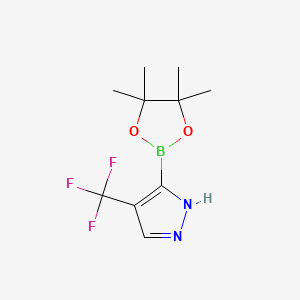
![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)
![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)
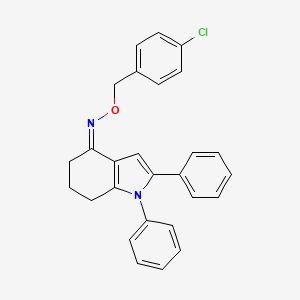
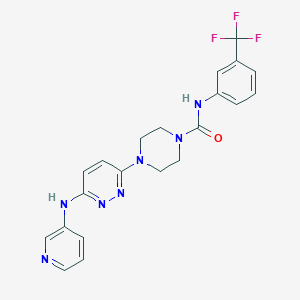
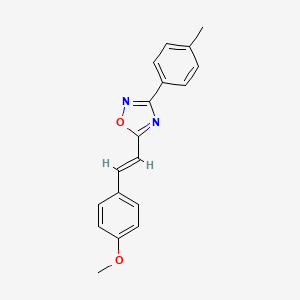
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)
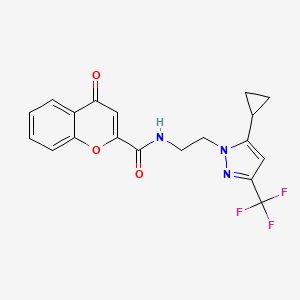
![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)

